![molecular formula C20H23Cl2N3O2S B2550817 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride CAS No. 1215329-20-6](/img/structure/B2550817.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride
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Description
The compound "N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be a derivative of benzothiazole acetamides, which are of interest in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of related compounds, such as N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, involves an amidation reaction using EDC and HOBt in acetonitrile solvent at room temperature condition. This method could potentially be adapted for the synthesis of the compound , with the appropriate precursors and reaction conditions tailored to introduce the 7-chloro-4-methoxybenzo[d]thiazol moiety and the dimethylaminoethyl side chain .
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is typically confirmed using spectroscopic methods such as 1H NMR, IR, and MS, alongside melting point determination. These techniques would be essential in characterizing the molecular structure of "this compound" to ensure the correct synthesis and purity of the compound .
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, related compounds exhibit reactivity that is characteristic of their functional groups. For instance, the acetamide group could be involved in further chemical transformations, and the presence of a benzothiazole ring suggests potential for electrophilic substitution reactions at specific positions on the ring .
Physical and Chemical Properties Analysis
The physical properties such as melting points of related compounds are determined during the characterization process. The chemical properties, including acidity constants (pKa), are crucial for understanding the compound's behavior in biological systems. For similar compounds, the pKa values indicate the protonation states under physiological conditions, which can influence the compound's solubility, absorption, and interaction with biological targets .
Relevant Case Studies
The provided papers do not mention case studies involving the exact compound. However, related compounds have been evaluated for their anticancer activity using in vitro cytotoxicity assays against various cancer cell lines. For example, derivatives with specific substituents on the phenyl ring exhibited notable cytotoxic activity against SKNMC, HT-29, and PC3 cell lines, which could suggest similar potential for the compound .
Scientific Research Applications
Anthelmintic Applications
- Amidantel : A new chemical class showing potential as an anthelmintic compound, effective against a range of parasites in animals. This compound's efficacy in treating hookworms and roundworms in dogs highlights its potential in veterinary medicine (Wollweber et al., 1979).
Herbicide Activity
- Chloroacetamide Herbicides : The study of chloroacetamide herbicides and their metabolism in human and rat liver microsomes reveals the potential carcinogenic pathways of these compounds, providing crucial information for assessing environmental and health risks associated with agricultural chemicals (Coleman et al., 2000).
Synthesis and Drug Development
- Synthetic Pathways : Exploration of synthetic routes for creating novel chemical compounds with potential pharmacological activities, such as the synthesis of benzothiazol and thiadiazol derivatives, which may lead to new drugs or materials with unique properties (Janardhan et al., 2014).
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)11-12-24(17(25)13-14-7-5-4-6-8-14)20-22-18-16(26-3)10-9-15(21)19(18)27-20;/h4-10H,11-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSZSNSLDYLFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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